Copper;[1-carboxy-2-(4-ethoxycarbonyloxyphenyl)ethyl]azanide
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Overview
Description
Copper;[1-carboxy-2-(4-ethoxycarbonyloxyphenyl)ethyl]azanide is a complex organic compound that features a copper ion coordinated with a carboxylate and an ethoxycarbonyloxyphenyl group.
Preparation Methods
The synthesis of Copper;[1-carboxy-2-(4-ethoxycarbonyloxyphenyl)ethyl]azanide typically involves the reaction of copper salts with the corresponding organic ligands. One common method involves the use of copper(II) acetate and the organic ligand in an appropriate solvent under controlled temperature and pH conditions. Industrial production methods may involve large-scale reactions in reactors with continuous monitoring of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Copper;[1-carboxy-2-(4-ethoxycarbonyloxyphenyl)ethyl]azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.
Substitution: The organic ligands can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.
Scientific Research Applications
Copper;[1-carboxy-2-(4-ethoxycarbonyloxyphenyl)ethyl]azanide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Copper;[1-carboxy-2-(4-ethoxycarbonyloxyphenyl)ethyl]azanide involves its interaction with molecular targets such as enzymes and cellular receptors. The copper ion can participate in redox reactions, altering the oxidation state of the target molecules and affecting their function. The organic ligands can also interact with biological molecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Copper;[1-carboxy-2-(4-ethoxycarbonyloxyphenyl)ethyl]azanide can be compared with other copper complexes that have similar structures and properties. Some similar compounds include:
- Copper;[1-carboxy-2-(4-methoxycarbonyloxyphenyl)ethyl]azanide
- Copper;[1-carboxy-2-(4-acetoxyphenyl)ethyl]azanide
- Copper;[1-carboxy-2-(4-hydroxyphenyl)ethyl]azanide These compounds share the copper ion and similar organic ligands but differ in the specific functional groups attached. The uniqueness of this compound lies in its specific ethoxycarbonyloxyphenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61509-49-7 |
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Molecular Formula |
C24H28CuN2O10 |
Molecular Weight |
568.0 g/mol |
IUPAC Name |
copper;[1-carboxy-2-(4-ethoxycarbonyloxyphenyl)ethyl]azanide |
InChI |
InChI=1S/2C12H14NO5.Cu/c2*1-2-17-12(16)18-9-5-3-8(4-6-9)7-10(13)11(14)15;/h2*3-6,10,13H,2,7H2,1H3,(H,14,15);/q2*-1;+2 |
InChI Key |
BLQFSHPRHMWIFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)CC(C(=O)O)[NH-].CCOC(=O)OC1=CC=C(C=C1)CC(C(=O)O)[NH-].[Cu+2] |
Origin of Product |
United States |
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